2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 5, and an amino group at position 4. It is widely used in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine typically involves the chlorination of 5-(trifluoromethyl)pyrimidine derivatives. One common method includes the reaction of 5-(trifluoromethyl)pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at positions 2 and 6 .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form C-C or C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidine derivatives.
Scientific Research Applications
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interfere with DNA and RNA synthesis by incorporating into the nucleic acid chains, leading to the disruption of cellular processes .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine
- 5-(Trifluoromethyl)pyrimidine derivatives
Comparison: 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2758000-85-8 |
---|---|
Molecular Formula |
C5H2Cl2F3N3 |
Molecular Weight |
232 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.